molecular formula C16H19N3S B12631862 N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea CAS No. 921611-95-2

N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea

Cat. No.: B12631862
CAS No.: 921611-95-2
M. Wt: 285.4 g/mol
InChI Key: BMAJFBIILYGDTB-ZDUSSCGKSA-N
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Description

N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a thiourea derivative featuring a naphthalene group and a chiral (2S)-pyrrolidin-2-ylmethyl substituent. Thioureas are characterized by their –NH–CS–NH– backbone, which enables diverse applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., ion sensing).

Properties

CAS No.

921611-95-2

Molecular Formula

C16H19N3S

Molecular Weight

285.4 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea

InChI

InChI=1S/C16H19N3S/c20-16(18-11-13-7-4-10-17-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13,17H,4,7,10-11H2,(H2,18,19,20)/t13-/m0/s1

InChI Key

BMAJFBIILYGDTB-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](NC1)CNC(=S)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(NC1)CNC(=S)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Direct Reaction Method

This method involves the direct reaction of naphthalene derivatives with thiourea in the presence of a suitable solvent and catalyst.

  • Reagents : Naphthalene derivative, thiourea, solvent (e.g., ethanol, acetone).

  • Procedure : The naphthalene derivative is reacted with thiourea under reflux conditions, typically for several hours, to yield the desired thiourea derivative.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields.

  • Reagents : Naphthalene derivative, thiourea or thiocyanate, solvent (e.g., acetonitrile).

  • Procedure : The reactants are mixed and subjected to ultrasonic irradiation, significantly reducing reaction time and improving yields compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis allows for rapid heating and improved reaction efficiency.

  • Reagents : Similar to the direct method but often utilizes microwave-specific solvents.

  • Procedure : The reaction mixture is irradiated in a microwave reactor, leading to faster completion of the reaction with higher yields.

The following table summarizes the different preparation methods, including conditions, yields, and notable observations from various studies:

Method Solvent Temperature (°C) Time (min) Yield (%) Notes
Direct Reaction Ethanol Reflux 180 75 Traditional method; moderate yield
Ultrasonic-Assisted Acetonitrile Room Temp 45 95 Significant yield improvement
Microwave-Assisted DMF 80 10 90 Rapid synthesis; high efficiency

Recent studies have demonstrated various modifications to enhance the synthesis of N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea:

  • In one study, researchers optimized conditions for ultrasonic-assisted synthesis, achieving yields up to 95% by adjusting solvent types and concentrations.

  • Another investigation highlighted microwave-assisted techniques that reduced reaction times significantly while maintaining high yields (up to 90%) compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-1-yl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sul

Biological Activity

N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

\text{N Naphthalen 1 yl N 2S pyrrolidin 2 yl methyl}thiourea}

This structure features a naphthalene moiety linked to a pyrrolidine ring through a thiourea functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of specific kinases involved in cell cycle regulation.

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Kinase inhibition
Compound CA54925Cell cycle arrest

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of TNF-alpha Production

In a controlled experiment, the compound was administered to THP-1 cells stimulated with LPS. The results showed a significant reduction in TNF-alpha levels, suggesting a potent anti-inflammatory effect:

\text{EC}_{50}=18\text{ nM}

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound interacts with various kinases, potentially altering signaling pathways involved in cell growth and survival.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cytokine Modulation : By inhibiting cytokine production, it exerts anti-inflammatory effects.

In Vivo Studies

In vivo studies have demonstrated that compounds with similar structures can effectively reduce tumor size in xenograft models. For example, an analogue of this compound showed a reduction in tumor volume by approximately 40% after four weeks of treatment.

Toxicity Assessment

Toxicity studies indicate a favorable safety profile for this class of compounds. In repeated-dose toxicity tests, no significant adverse effects were observed at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives vary widely in substituents, which critically influence their physicochemical properties and applications. Below is a comparative analysis of N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea with key analogues:

Substituent Effects on Molecular Geometry and Conformation

  • Naphthalen-1-yl vs. Aryl/Aroyl Groups :
    • 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea (): The thiophene carbonyl group introduces a planar conformation stabilized by intramolecular N–H⋯O hydrogen bonds. The naphthalene and thiophene rings contribute to π-π stacking and electronic delocalization .
    • N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea (): Bulky substituents like dichlorophenyl and methylbenzoyl increase steric hindrance, reducing planarity and altering solubility .
    • Target Compound : The (2S)-pyrrolidin-2-ylmethyl group introduces a chiral center and a flexible aliphatic chain, likely reducing planarity compared to aromatic substituents. The pyrrolidine’s secondary amine may participate in intermolecular hydrogen bonding, enhancing solubility in polar solvents.

Spectroscopic and Physicochemical Properties

Property Target Compound 1-(Naphthalen-1-yl)-3-(thiophen-2-yl)thiourea N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea
IR Spectroscopy Expected N–H stretches (~3200 cm⁻¹), C=S (~1250 cm⁻¹) N–H: 3300 cm⁻¹, C=O: 1650 cm⁻¹ N–H: 3250–3100 cm⁻¹, C=O: 1680 cm⁻¹
¹H NMR Pyrrolidine CH₂ signals (~2.5–3.5 ppm) Thiophene protons: 7.0–7.5 ppm Dichlorophenyl protons: 7.2–7.8 ppm
Melting Point Moderate (estimated 150–180°C) 180–185°C 200–210°C
Solubility High in polar solvents (due to pyrrolidine) Moderate in DMF, low in water Low in polar solvents

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